7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted piperazines, which can further undergo additional modifications to yield compounds with enhanced biological activities .
Scientific Research Applications
7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X, used as an anticoagulant.
Pyrazolo[4,3-c]pyridines: Known for their antiproliferative activity and potential as anticancer agents.
Uniqueness
7-[2-(4-METHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-23-9-11-26(12-10-23)20-22-18-17(19(29)25(3)21(30)24(18)2)27(20)13-16(28)14-5-7-15(31-4)8-6-14/h5-8H,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHIYVHPMGMLET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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